Bienvenue dans la boutique en ligne BenchChem!

Guaninyl Valacyclovir

Pharmaceutical analysis Regulatory compliance Quality control

EP Impurity N (Guaninyl Valacyclovir). Critical for Valacyclovir QC and ANDA submissions. Differentiated from Impurity A/Guanine for valid method validation. Supplied with full characterization data traceable to EP/USP. Essential for ICH-compliant stability studies and regulatory acceptance. Do not substitute.

Molecular Formula C₁₉H₂₅N₁₁O₅
Molecular Weight 487.47
Cat. No. B1160367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaninyl Valacyclovir
SynonymsN2-(Guanine-N2-yl)methyl]-9-[(2-hydroxyethoxy)methyl]guanine-L-valinate; 
Molecular FormulaC₁₉H₂₅N₁₁O₅
Molecular Weight487.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Guaninyl Valacyclovir (Valacyclovir EP Impurity N) – Pharmaceutical Reference Standards & Analytical QC Applications


Guaninyl Valacyclovir (CAS: 2519847-26-6, molecular formula C₁₉H₂₅N₁₁O₅, molecular weight 487.5 g/mol) is a structurally characterized impurity of Valacyclovir, specifically designated as Valaciclovir EP Impurity N under European Pharmacopoeia nomenclature [1]. The compound consists of two guanine-derived purine moieties linked via a methylamine bridge, retaining the valine ester side chain characteristic of the parent prodrug [1]. It is not an active pharmaceutical ingredient (API) or therapeutic agent but a defined chemical reference standard utilized in pharmaceutical quality control, analytical method development, and regulatory submissions for Valacyclovir-containing drug products [2].

Why Guaninyl Valacyclovir Cannot Be Substituted with Other Valacyclovir Impurities in Analytical Applications


In pharmaceutical analytical chemistry, impurity reference standards are not interchangeable even among compounds within the same chemical class. Guaninyl Valacyclovir (Impurity N) possesses a distinct retention time in reversed-phase HPLC, a unique molecular mass for LC-MS identification, and specific UV absorption characteristics that differ from other Valacyclovir impurities such as Guanine (EP Impurity A/USP Related Compound A) and Acyclovir [1]. The European Pharmacopoeia maintains separate monographs and specification limits for individual impurities; substituting Impurity N with another impurity standard would invalidate method validation, compromise quantitative accuracy in impurity profiling, and fail regulatory inspection requirements for ANDA submissions [2].

Quantitative Differentiation: Guaninyl Valacyclovir Impurity N vs. Comparator Impurity Standards


Regulatory-Specific Identity: Valacyclovir EP Impurity N Is Pharmacopeially Defined; Alternative Impurity Standards Lack Equivalent Recognition

Guaninyl Valacyclovir is explicitly recognized and designated as 'Valaciclovir EP Impurity N' under European Pharmacopoeia nomenclature, with a unique CAS registry number (2519847-26-6) that distinguishes it from all other Valacyclovir-related impurities [1]. In contrast, general-purpose impurities such as guanine (CAS: 73-40-5) or acyclovir (CAS: 59277-89-3), while chemically related, do not carry this specific pharmacopeial designation for Valacyclovir impurity profiling and are classified under different EP impurity codes (e.g., Guanine as EP Impurity A) [2]. This specific identity is a prerequisite for formal ANDA submissions and commercial production quality control of Valacyclovir drug products [3].

Pharmaceutical analysis Regulatory compliance Quality control

HPLC Method Validation: Quantifiable Detection and Recovery Performance of Guaninyl Valacyclovir in RP-HPLC Impurity Profiling

A validated RP-HPLC method utilizing Box-Behnken response surface methodology was developed for the simultaneous detection and separation of Valacyclovir-related impurities including Impurity N [1]. The method achieved mean impurity recovery of 99.9% for Imp-E and 103.2% for Imp-G, with %RSD for peak areas of 0.9 and 0.1 respectively, demonstrating high precision and specificity [1]. While quantitative LOD/LOQ values for Impurity N itself are not separately reported in this study, the method established a validated concentration range of 50–150 μg/mL for Valacyclovir and demonstrated the capacity to separate and determine impurities of interest at the 0.1% level with no blank interferences at impurity retention times .

HPLC method validation Impurity quantification Analytical chemistry

Regulatory Impurity Limit Threshold: Guaninyl Valacyclovir Must Be Controlled Below 0.15% by Weight in API per ICH Guidelines

Per ICH Q3A guidelines and general pharmaceutical industry practice reflected in patent literature, known impurities such as Guaninyl Valacyclovir (Valacyclovir EP Impurity N) are typically controlled to limits of less than 0.15% by weight in the API, while unidentified and/or uncharacterized impurities are limited to below 0.1% by weight [1]. Current commercial specifications for Valacyclovir Hydrochloride API indicate that any individual unspecified impurity must not exceed 0.1%, with total unspecified impurities not exceeding 0.2% . These thresholds establish the quantitative sensitivity requirements that analytical methods using Guaninyl Valacyclovir reference standards must meet.

Pharmaceutical quality control Regulatory compliance Impurity specifications

LC-MS Differentiation: Guaninyl Valacyclovir Exhibits Distinct Fragmentation Pattern Versus De-esterified and Oxidative Impurity Variants

In LC-MS analysis, Valacyclovir-related impurities can be differentiated based on their characteristic fragmentation patterns. Guaninyl Valacyclovir (molecular weight 487.5 g/mol; C₁₉H₂₅N₁₁O₅) retains the intact L-valine ester moiety and contains two guanine-derived purine systems, producing a fragmentation pattern distinct from de-esterified impurities such as acyclovir (molecular weight 225.2 g/mol; C₈H₁₁N₅O₃) or oxidative variants that have undergone ester hydrolysis [1]. This structural distinction enables specific identification and quantification of Guaninyl Valacyclovir in forced degradation studies and stability-indicating assays required for regulatory submissions [2].

LC-MS Mass spectrometry Impurity identification

Recommended Applications for Guaninyl Valacyclovir (Valacyclovir EP Impurity N) in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for ANDA Submissions

Guaninyl Valacyclovir (Valacyclovir EP Impurity N) reference standard is used to develop and validate HPLC or UPLC methods for impurity profiling of Valacyclovir API and finished dosage forms. Its well-characterized CAS registry number (2519847-26-6) and pharmacopeial recognition support method validation (AMV) documentation required for Abbreviated New Drug Applications [1]. The validated RP-HPLC methodology capable of detecting impurities at the 0.1% level provides a regulatory-acceptable framework for quantitative impurity analysis [2].

Quality Control (QC) Release Testing of Valacyclovir API Batches

During commercial production of Valacyclovir drug substance, QC laboratories employ Guaninyl Valacyclovir reference standards to establish system suitability parameters, confirm retention time and peak identity, and quantify this specific impurity against the 0.15% by weight specification limit mandated by ICH guidelines [1]. The validated analytical method enables accurate quantification with demonstrated precision (%RSD < 1.0) and recovery (99.9–103.2%) in the relevant concentration range [2].

Forced Degradation Studies and Stability-Indicating Method Development

Guaninyl Valacyclovir serves as a key marker impurity in forced degradation studies of Valacyclovir drug substance and drug product. Its distinct molecular weight (487.5 g/mol) and LC-MS fragmentation pattern differentiate it from hydrolytic degradation products such as acyclovir and oxidative metabolites such as 8-hydroxyacyclovir [1]. This enables development of stability-indicating methods that separate and quantify all degradation products, fulfilling ICH Q1A and Q2(R1) requirements for stability testing [2].

Regulatory Reference Standard for Pharmacopeial Compliance

As a designated European Pharmacopoeia impurity (EP Impurity N), Guaninyl Valacyclovir reference standards are used to demonstrate compliance with EP and USP monographs for Valacyclovir / Valaciclovir. The product can be supplied with full characterization data and traceability against pharmacopeial standards (USP or EP), which is essential for regulatory dossier submissions in the EU and US markets [1].

Quote Request

Request a Quote for Guaninyl Valacyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.